1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1,3-Cyclohexanedione, such as 5-bromo-2,3-dimethylphenol, involves bromination followed by oxidation processes. This demonstrates the compound's reactivity and the possibility of structural modification through chemical reactions (Niestroj, Bruhn, & Maier, 1998). Moreover, enhanced synthesis methods have been developed, such as using urea under ultrasound for high-yield production of related compounds, showcasing advancements in synthetic efficiency (Li, Li, Song, & Chen, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of related cyclohexanedione derivatives reveal the impact of substituents on the compound's configuration and reactivity. For instance, X-ray diffraction techniques have confirmed specific structural characteristics of synthesized compounds, providing insights into their molecular frameworks (Da, 1998).
Chemical Reactions and Properties
The chemical reactivity of 1,3-Cyclohexanedione derivatives includes participation in various reactions, such as cycloadditions and Michael additions, leading to the formation of heterocyclic compounds and demonstrating the compound's versatility in organic synthesis (Kayukova, Lukin, Kayukov, Nasakin, Khrustalev, Nesterov, & Antipin, 1998).
Physical Properties Analysis
The physical properties of 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-, and its derivatives, such as solubility, melting points, and crystal structures, have been detailed through specific synthesis and characterization efforts, providing essential data for its application and handling in various chemical processes (Zhang, Li, Li, Yin, & Wang, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for derivatization, and participation in complex chemical reactions, underscore the compound's utility in synthetic organic chemistry. Research into the compound's interactions with selenium(IV), for instance, highlights its potential in analytical applications (Bodini, Pardo, & Arancibia, 1990).
Scientific Research Applications
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Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes: The resulting tricyclic indole, after six steps, gave azepinoindole .
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Condensation Reaction with Aromatic Aldehyde
- Scientific Field: Organic Chemistry
- Application Summary: 5,5-dimethyl-1,3-cyclohexanedione, which is structurally similar to 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-, may be used in a condensation reaction with aromatic aldehyde in ethylene glycol .
- Methods of Application: The specific experimental procedures are not provided, but it involves a condensation reaction with aromatic aldehyde in ethylene glycol .
- Results or Outcomes: The outcomes of this reaction are not specified in the source .
- Synthesis of Pyrido Benzimidazolone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the synthesis of pyrido benzimidazolone derivatives .
- Methods of Application: The specific experimental procedures are not provided, but it involves a reaction of 2-formyl-5,5-dimethyl-1,3-cyclohexanedione with 2,3-diaminopyridine .
- Results or Outcomes: The outcomes of this reaction are not specified in the source .
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Synthesis of Heterocyclic Products
- Scientific Field: Organic Chemistry
- Application Summary: 1,3-Cyclohexandione and its derivatives are considered versatile reagents for the synthesis of different derivatives . They are used as starting materials for the synthesis of heterocyclic products .
- Methods of Application: The specific experimental procedures are not provided, but it involves the reaction of 1,3-Cyclohexandione and its derivatives with electrophilic reagents .
- Results or Outcomes: The outcomes of this reaction are not specified in the source .
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Synthesis of Triketone Herbicides
- Scientific Field: Organic Chemistry
- Application Summary: 1,3-Cyclohexandione and its derivatives are used as starting materials for the synthesis of triketone herbicides . These herbicides are used as inhibitors of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), a key enzyme of the tyrosine transformation pathway common for plants and animals .
- Methods of Application: The specific experimental procedures are not provided, but it involves the synthesis of triketone herbicides from 1,3-Cyclohexandione and its derivatives .
- Results or Outcomes: One of these herbicides, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), is so selective and efficient that it can be applied as a medicine in a hereditary metabolic disease – tyrosinemia types 1-4 .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXANUSFMRALNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061602 | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
CAS RN |
1195-91-1 | |
Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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